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Compound Name: Toreforant

Cat. No.: B1681344 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a structured approach to understanding the negative

clinical trial results of Toreforant, a selective histamine H4 receptor (H4R) antagonist, in the

treatment of moderate-to-severe plaque psoriasis. The information is presented to aid in

experimental troubleshooting and future research design.

Frequently Asked Questions (FAQs)
Q1: What was the scientific rationale for testing Toreforant (an H4R antagonist) in psoriasis?

A1: The rationale was based on several preclinical and biological observations:

Histamine in Psoriasis Plaques: Histamine levels are reportedly elevated in psoriatic

plaques.[1]

H4R Expression on Immune Cells: The histamine H4 receptor (H4R) is expressed on key

immune cells involved in psoriasis pathogenesis, including T-cells and plasmacytoid dendritic

cells (pDCs).[1] High H4R expression has been noted on pDCs in the skin and blood of

psoriasis patients.[1]

Modulation of the IL-17 Axis: Preclinical evidence suggested that H4R could modulate the

interleukin-17 (IL-17) pathway, which is a critical driver of psoriasis.[1][2]
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Immune Cell Chemotaxis: H4R is involved in the chemotaxis (attraction) of various immune

cells, and its stimulation can up-regulate the production of pro-inflammatory cytokines.

This evidence suggested that blocking H4R with Toreforant could interrupt the inflammatory

cascade in psoriasis.

Q2: What was the primary outcome of the Phase 2 clinical trial for Toreforant in psoriasis?

A2: The Phase 2 trial did not meet its predefined success criterion. Although Toreforant's
efficacy at 30 mg and 60 mg doses was numerically greater than placebo, the difference was

not statistically significant enough to meet the study's primary endpoint. The development of

Toreforant for psoriasis was subsequently discontinued.

Q3: What were the specific efficacy endpoints and results?

A3: The primary endpoint was the proportion of patients achieving at least a 75% improvement

in the Psoriasis Area and Severity Index (PASI 75) at week 12. The major secondary endpoint

was the proportion of patients achieving an Investigator’s Global Assessment (IGA) score of 0

(cleared) or 1 (minimal).

The study used Bayesian analysis. The predefined success criterion was a 97.5% posterior

probability of the drug being superior to placebo.

The 30 mg dose achieved a 97.4% posterior probability, narrowly missing the target.

The 60 mg dose achieved a 90.3% posterior probability.

Results for the IGA 0/1 endpoint were similar.

Troubleshooting & Analysis of Negative Results
This section explores potential reasons for the trial's failure, providing a logical framework for

researchers encountering similar challenges.

Q4: My compound targets a plausible inflammatory pathway but failed in a psoriasis trial. What

are the potential points of failure?
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A4: When a biologically plausible drug fails to show sufficient efficacy, the issue can typically be

traced to one or more points in the therapeutic pathway: target, mechanism, or measurement.

The following workflow can help troubleshoot the results.
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Troubleshooting Experimental Failure

Negative Clinical Result

1. Was the Target Valid?
Is H4R a key driver in human psoriasis?

2. Was the Target Engaged?
Did Toreforant adequately block H4R in vivo?

Yes

Hypothesis Invalid:
H4R antagonism is insufficient

to treat psoriasis.

No

3. Did Target Engagement
Modify Downstream Biology?

Yes

Dosing/PK/PD Issue:
Exposure was inadequate or

target inhibition was too low/short.

No

4. Was the Clinical Endpoint
Appropriate/Sufficient?

Yes

Mechanism Decoupled:
Target engagement did not translate

to the expected anti-inflammatory effect.

No

Endpoint Mismatch:
The biological effect was present but

not captured by PASI/IGA scores.

No

Click to download full resolution via product page

Caption: Troubleshooting workflow for negative clinical trial results.
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Q5: How do these troubleshooting points apply to the Toreforant trial?

A5:

Target Validity: While preclinical data were promising, the clinical result suggests that H4R

antagonism, by itself, may not be a potent enough mechanism to significantly resolve

moderate-to-severe plaque psoriasis. Psoriasis is driven by multiple redundant and powerful

immune pathways (e.g., TNF-α, IL-23, IL-17), and blocking a single, potentially more

modulatory pathway like H4R may be insufficient.

Target Engagement: Pharmacodynamic data from other Toreforant studies and related

compounds showed evidence of in-vivo H4R inhibition. For instance, a predecessor

compound, JNJ-39758979, demonstrated dose-dependent inhibition of histamine-induced

eosinophil shape change, confirming target engagement in humans. However, it is possible

the level or duration of engagement in psoriatic skin was insufficient.

Downstream Biology: Even with target engagement, the expected potent anti-inflammatory

effect did not manifest clinically. In a rheumatoid arthritis study, Toreforant showed only

modest effects on some gene expression biomarkers, failing to produce a clear, convincing

signal of downstream pathway modification. This suggests a potential decoupling between

H4R blockade and a robust anti-inflammatory response in these chronic diseases.

Clinical Endpoint: PASI and IGA are standard, validated endpoints. It is unlikely they would

miss a clinically meaningful effect. The failure to meet these endpoints indicates the

biological effect of Toreforant was not strong enough to translate into visible skin clearance.

Quantitative Data Summary
Table 1: Phase 2 Efficacy Results at Week 12
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Treatment
Group

N

PASI 75
Response
Rate (Mean
Difference
from
Placebo)

95%
Credible
Interval (CI)

Posterior
Probability
of
Superiority
vs. Placebo

Met
Success
Criterion
(>97.5%)?

Placebo 6 - - - -

Toreforant 30

mg
30 14.1%

-0.1% to

30.9%
97.4% No

Toreforant 60

mg
26 8.9%

-5.0% to

24.3%
90.3% No

(Data sourced from Frankel et al., 2018)

Experimental Protocols & Methodologies
Phase 2 Trial Design for Toreforant in Psoriasis

Study Title: A Phase 2, Multicenter, Randomized, Double-blind, Placebo-controlled Trial to

Evaluate the Efficacy and Safety of Toreforant.

Patient Population: Biologic-naïve adult patients with moderate-to-severe plaque psoriasis.

Design: Adaptive-design study where patient randomization was guided by interim analyses.

Treatment Arms: Patients were ultimately randomized to receive Toreforant (30 mg or 60

mg) or a matching placebo once daily. An initial 3 mg arm was included but recruitment was

adapted based on interim results.

Duration: 12-week treatment period followed by a 4-week follow-up period (total 16 weeks).

Primary Endpoint: Proportion of patients achieving PASI 75 at Week 12, evaluated using

Bayesian analyses.

Secondary Endpoint: Proportion of patients achieving IGA score of 0 or 1 at Week 12.
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Safety Monitoring: Included monitoring of adverse events, serious adverse events,

infections, and malignancies. No deaths, serious infections, or malignancies were reported in

the trial.

Toreforant Phase 2 Trial Workflow

Patient Screening
(Biologic-naïve,

Moderate-to-Severe PsO)

Randomization
(Adaptive Design) Placebo (n=6) Toreforant 30mg (n=30) Toreforant 60mg (n=26) 12 Weeks

Once-Daily Dosing

Week 12 Assessment
- Primary: PASI 75

- Secondary: IGA 0/1

4-Week
Follow-up

Click to download full resolution via product page

Caption: High-level workflow of the Toreforant Phase 2 psoriasis trial.

Signaling Pathway Context
The diagram below illustrates the hypothesized role of the Histamine H4 Receptor in psoriasis

and the intended point of intervention for Toreforant. The clinical trial results suggest that

blocking this specific pathway alone was not sufficient.
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Hypothesized H4R Signaling in Psoriasis

Immune Cells

Histamine
(Elevated in plaques)

Histamine H4 Receptor (H4R)
(on T-cells, pDCs)

 Binds

Immune Cell
Chemotaxis & Activation

Pro-inflammatory Cytokines
(e.g., via IL-17 Axis modulation)

Toreforant
(Antagonist)

 Blocks

T-Cell pDC

Psoriasis
Pathogenesis

Click to download full resolution via product page

Caption: Hypothesized role of H4R in psoriasis and Toreforant's mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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